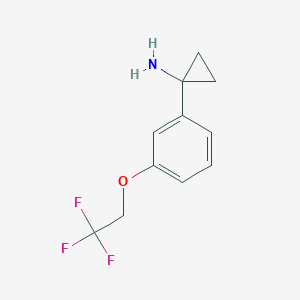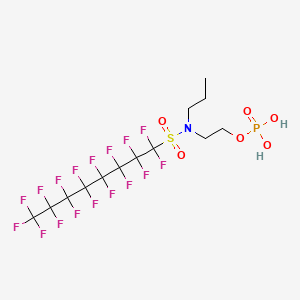
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide is a perfluorinated compound known for its unique chemical properties, including high thermal and chemical stability. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.
Preparation Methods
The synthesis of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves complex pathways. One common method includes the reaction of perfluorooctanesulfonyl fluoride with ethylamine, followed by phosphorylation with phosphorus oxychloride. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide undergoes various chemical reactions, primarily due to its reactive functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of fire-fighting foams.
Mechanism of Action
The mechanism of action of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of cell membranes, while the phosphonooxy group can engage in hydrogen bonding and electrostatic interactions. These interactions can affect membrane fluidity and permeability, influencing cellular processes.
Comparison with Similar Compounds
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide can be compared with other perfluorinated compounds such as:
Perfluorooctanesulfonamide: Similar in structure but lacks the phosphonooxy group.
Perfluorooctanoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
Perfluorooctanesulfonyl fluoride: A precursor in the synthesis of various perfluorinated compounds.
The uniqueness of this compound lies in its combination of a phosphonooxy group with a highly fluorinated tail, providing distinct chemical and physical properties.
Properties
CAS No. |
64264-44-4 |
|---|---|
Molecular Formula |
C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2 C13H13F17NO6PS |
Molecular Weight |
665.26 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H13F17NO6PS/c1-2-3-31(4-5-37-38(32,33)34)39(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34) |
InChI Key |
WTBPTHWHWVYYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
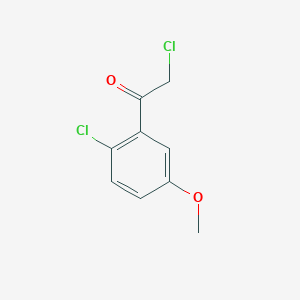
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)
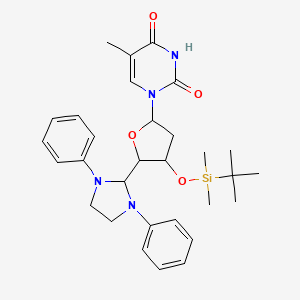
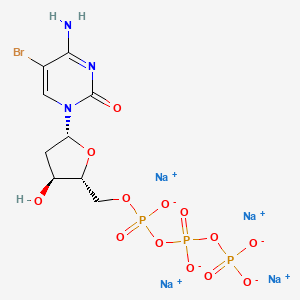
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)






